molecular formula C26H22Br2N2O5S B11686715 diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11686715
M. Wt: 634.3 g/mol
InChI Key: HVWOQJUNPCAJIV-PDGQHHTCSA-N
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Description

Diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as amino, bromobenzylidene, and bromophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step reactions. One common method involves the condensation of 3-bromobenzaldehyde with 2-aminothiazole in the presence of a base to form the intermediate 2-(3-bromobenzylidene)thiazole. This intermediate is then reacted with diethyl 2-aminopyridine-3,5-dicarboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolopyridine derivatives.

Scientific Research Applications

Diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific combination of functional groups and the thiazolopyridine core structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C26H22Br2N2O5S

Molecular Weight

634.3 g/mol

IUPAC Name

diethyl (2Z)-5-amino-7-(3-bromophenyl)-2-[(3-bromophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C26H22Br2N2O5S/c1-3-34-25(32)20-19(15-8-6-10-17(28)13-15)21(26(33)35-4-2)24-30(22(20)29)23(31)18(36-24)12-14-7-5-9-16(27)11-14/h5-13,19H,3-4,29H2,1-2H3/b18-12-

InChI Key

HVWOQJUNPCAJIV-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)Br)C(=O)OCC)S/C(=C\C4=CC(=CC=C4)Br)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)Br)C(=O)OCC)SC(=CC4=CC(=CC=C4)Br)C2=O)N

Origin of Product

United States

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